BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of Octapinol: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Octapinol

Cat. No.: B1200263

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Octapinol (systematic name: 4-(2-propylpentyl)-1-piperidineethanol). Due to the limited
availability of directly published experimental spectra for this specific compound, this document
synthesizes data from analogous chemical structures and foundational spectroscopic principles
to present a reliable predictive analysis. This guide is intended to assist researchers, scientists,
and drug development professionals in the identification, characterization, and quality control of
Octapinol. The document includes predicted data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental
protocols for acquiring such data.

Chemical Structure

Octapinol is a substituted piperidine derivative with a branched alkyl chain and a primary
alcohol functional group.

¢ Chemical Formula: C1sH31NO
e Molecular Weight: 241.41 g/mol

o Systematic Name: 4-(2-propylpentyl)-1-piperidineethanol
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« SMILES: CCCN(C(CC)CCC)C1CCN(CCO)CC1

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS

analysis of Octapinol. These predictions are based on the analysis of its constituent chemical

moieties: an N-substituted piperidine ring, a branched octane chain, and a primary ethanol

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Octapinol

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~ 3.60 t 2H -CH2-OH
Piperidine Hz (axial &
~2.80-3.00 m 2H equatorial) at C2, C6
(adjacent to N)
~2.50 t 2H -N-CH2-CH20H
Piperidine Hz (axial &
~2.00-2.20 m 2H equatorial) at C2, C6
(adjacent to N)
Piperidine H at C4,
~1.60-1.80 m 3H Piperidine Hz at C3,
C5 (equatorial)
Alkyl chain -CH2- and
~1.10-1.40 m 11H
-CH- groups
~0.80-0.95 t 6H 2 X -CHs
~ 2.5 (broad) S 1H -OH

Table 2: Predicted 13C NMR Spectroscopic Data for Octapinol
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Chemical Shift (8) ppm Carbon Type Assighment
~60.5 CH2 -CH2-OH
~58.0 CH: -N-CH2-CH20H
~54.0 CH:2 Piperidine C2, C6

-CH- (branching point of alkyl
~40.0 CH chain§ 9P Y
~35.0 CH Piperidine C4
~32.0-34.0 CH2 Alkyl chain -CH2- groups
~30.0 CH:z Piperidine C3, C5
~23.0 CH2 Alkyl chain -CH2- groups
~14.0 CHs -CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Octapinol

Wavenumber (cm~?)

Intensity

Functional Group
Vibration

O-H stretch (alcohol,

3500 - 3200 Strong, Broad

hydrogen-bonded)[1]

C-H stretch (alkane CHs and
3000 - 2850 Strong

CH2)[2][3][4][5][6]
1470 - 1450 Medium C-H bend (alkane CH2)[3]
1385 - 1370 Medium C-H bend (alkane CHs)[2][3]

) C-N stretch (tertiary amine)[7]

1250 - 1000 Medium

[8]

C-O stretch (primary alcohol)
1300 - 1000 Strong

[2]
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1200263?utm_src=pdf-body
https://www.dummies.com/article/how-to-identify-alcohols-and-amines-in-the-ir-spectrum-146415/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://m.youtube.com/watch?v=1ZECxVwZbRI
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alkanesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Octapinol

m/z Ratio Predicted Fragment lon Notes
Molecular ion (M*). May be of
low abundance or absent due
241 [C1sH31NO]*
to the branched nature of the
alkyl chain.[9][10][11]
224 [M - OH]* Loss of a hydroxyl radical.
Loss of a hydroxymethyl
210 [M - CH20H]* _
radical.
Loss of a propyl radical, a
common fragmentation for
198 [M - CsH7]*
branched alkanes.[9][10][11]
[12]
170 [M - CsH11]* Loss of a pentyl radical.
Fragmentation yielding the
128 [C7H1aNOJ* piperidineethanol portion of the
molecule.
Alpha-cleavage adjacent to the
114 [CeH12NOJ* nitrogen, with loss of the alkyl
side chain.
Further fragmentation of the
98 [CeH1z2N]*

piperidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of Octapinol in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or MeOD). The choice of solvent should be based on the
solubility of the compound and the desired resolution of the spectrum.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.[13]

e 1H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

o The chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Arelaxation delay of 2-5 seconds is recommended.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place a single drop of liquid Octapinol onto the surface of a polished salt plate (e.g., NaCl
or KBr).[14][15]

o Carefully place a second salt plate on top to create a thin capillary film of the liquid.[15]
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty salt plates.

[¢]

Place the sample-containing plates in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the range of 4000-400 cm™1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of Octapinol (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) if the compound is sufficiently volatile and thermally stable.

« lonization (Electron lonization - El):
o The sample is vaporized and enters the ion source.

o A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[16]
[17][18][19]

o This results in the ejection of an electron from the molecule, forming a molecular ion (M+)
and causing extensive fragmentation.[16][17][18][19]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other suitable detector records the abundance of each

ion.
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+ Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining the spectroscopic data

described in this guide.

General Spectroscopic Analysis Workflow for Octapinol
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Caption: General workflow for spectroscopic analysis of Octapinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Octapinol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200263#octapinol-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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